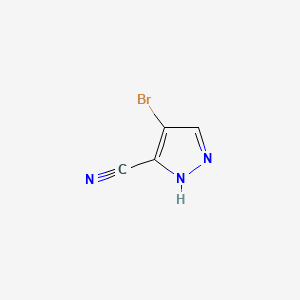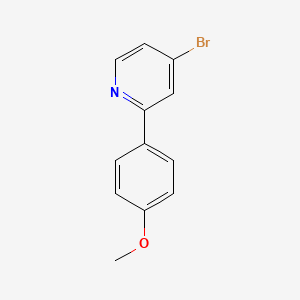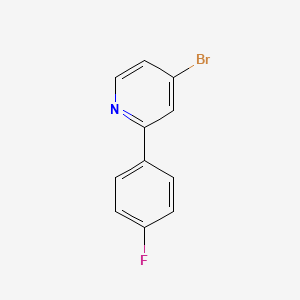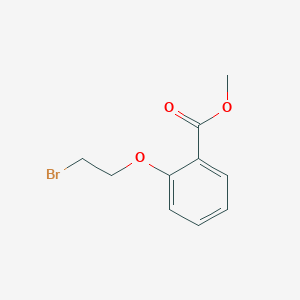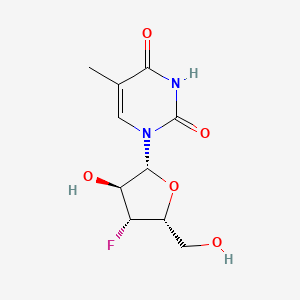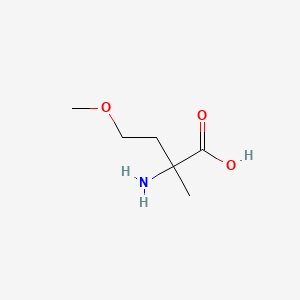![molecular formula C11H12F3N B3302476 3-[2-(trifluoromethyl)phenyl]Pyrrolidine CAS No. 916831-78-2](/img/structure/B3302476.png)
3-[2-(trifluoromethyl)phenyl]Pyrrolidine
描述
3-[2-(trifluoromethyl)phenyl]Pyrrolidine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group at the phenyl position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable functional group in drug design .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(trifluoromethyl)phenyl]Pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(trifluoromethyl)benzaldehyde with an amine can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods that allow for efficient production are preferred .
化学反应分析
Types of Reactions
3-[2-(trifluoromethyl)phenyl]Pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives[3][3].
科学研究应用
3-[2-(trifluoromethyl)phenyl]Pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Due to its structural properties, it is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s stability and reactivity make it useful in industrial applications, including the development of agrochemicals and materials
作用机制
The mechanism of action of 3-[2-(trifluoromethyl)phenyl]Pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-(trifluoromethyl)phenylpiperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
2-(trifluoromethyl)phenylpyrrolidine: Similar but with the trifluoromethyl group at a different position on the phenyl ring.
Uniqueness
3-[2-(trifluoromethyl)phenyl]Pyrrolidine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This positioning can enhance its stability, reactivity, and potential biological activities compared to similar compounds .
属性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVEKYUXFSYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


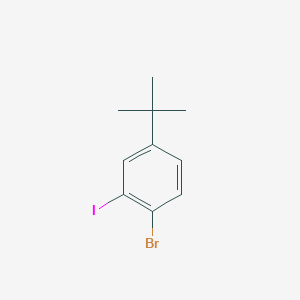

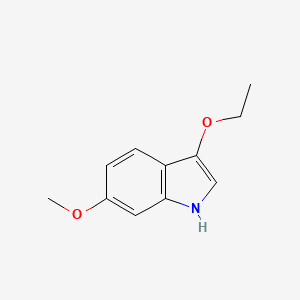
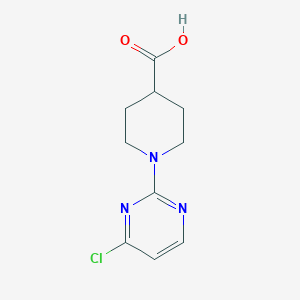
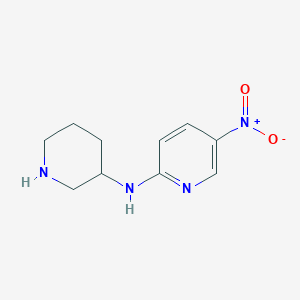
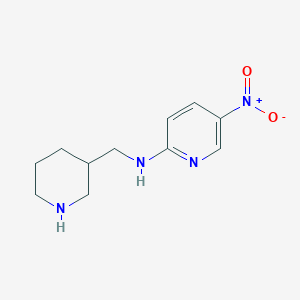
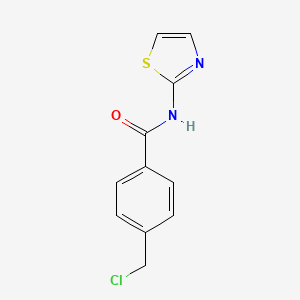
![N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide](/img/structure/B3302447.png)
